molecular formula C9H12ClNO B13814632 2'-aminomethylacetophenone HCL

2'-aminomethylacetophenone HCL

Cat. No.: B13814632
M. Wt: 185.65 g/mol
InChI Key: RKGOEYSDNDONIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Aminomethylacetophenone hydrochloride is an organic compound with the molecular formula C9H12ClNO. It is a derivative of acetophenone, where the acetophenone core is substituted with an aminomethyl group at the 2’ position. This compound is often used in various chemical syntheses and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-aminomethylacetophenone hydrochloride typically involves the reaction of acetophenone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 2’-aminomethylacetophenone hydrochloride can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Aminomethylacetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2’-aminomethylacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Aminomethylacetophenone hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

RKGOEYSDNDONIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CN.Cl

Origin of Product

United States

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